

# N-Butylbenzamide derivatives and their basic characteristics

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## Compound of Interest

Compound Name: *N*-Butylbenzamide

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## N-Butylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Butylbenzamide** derivatives, focusing on their synthesis, basic physicochemical characteristics, and pharmacological activities. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Core Physicochemical Characteristics

**N-Butylbenzamide** and its derivatives are a class of organic compounds characterized by a benzamide core with a butyl group attached to the nitrogen atom. The general structure allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected **N-Butylbenzamide** Derivatives

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Spectroscopic Data Highlights
N-(n-Butyl)benzamide	C <sub>11</sub> H <sub>15</sub> NO	177.24	39–41	IR (KBr, cm <sup>-1</sup> ): 3290 (NH), 1635 (C=O). <sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.47 (br s, 1H), 3.47–3.41 (m, 2H), 1.62–1.53 (m, 2H), 0.96 (t, J=7.2 Hz, 3H).[1]
N-(sec-Butyl)benzamide	C <sub>11</sub> H <sub>15</sub> NO	177.24	87–90	IR (KBr, cm <sup>-1</sup> ): 3285 (NH), 1632 (C=O). <sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz): δ 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.14 (br s, 1H), 4.19–4.05 (m, 1H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H).[1]
N-(tert-Butyl)benzamide	C <sub>11</sub> H <sub>15</sub> NO	177.24	134–135	IR (KBr, cm <sup>-1</sup> ): 3332 (NH), 1643 (C=O). <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz): δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br

s, 1H), 1.46 (s, 9H).[\[1\]](#)

IR (KBr,  $\text{cm}^{-1}$ ): 3330 (NH), 1646 (C=O).  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  7.67 (d,  $J=8.8$  Hz, 2H), 6.88 (d,  $J=8.8$  Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H).[\[1\]](#)

N-(tert-Butyl)-4-methoxybenzamide

$\text{C}_{12}\text{H}_{17}\text{NO}_2$

207.27

117–118

N-(tert-Butyl)-2-chlorobenzamide

$\text{C}_{11}\text{H}_{14}\text{ClNO}$

211.69

109–110

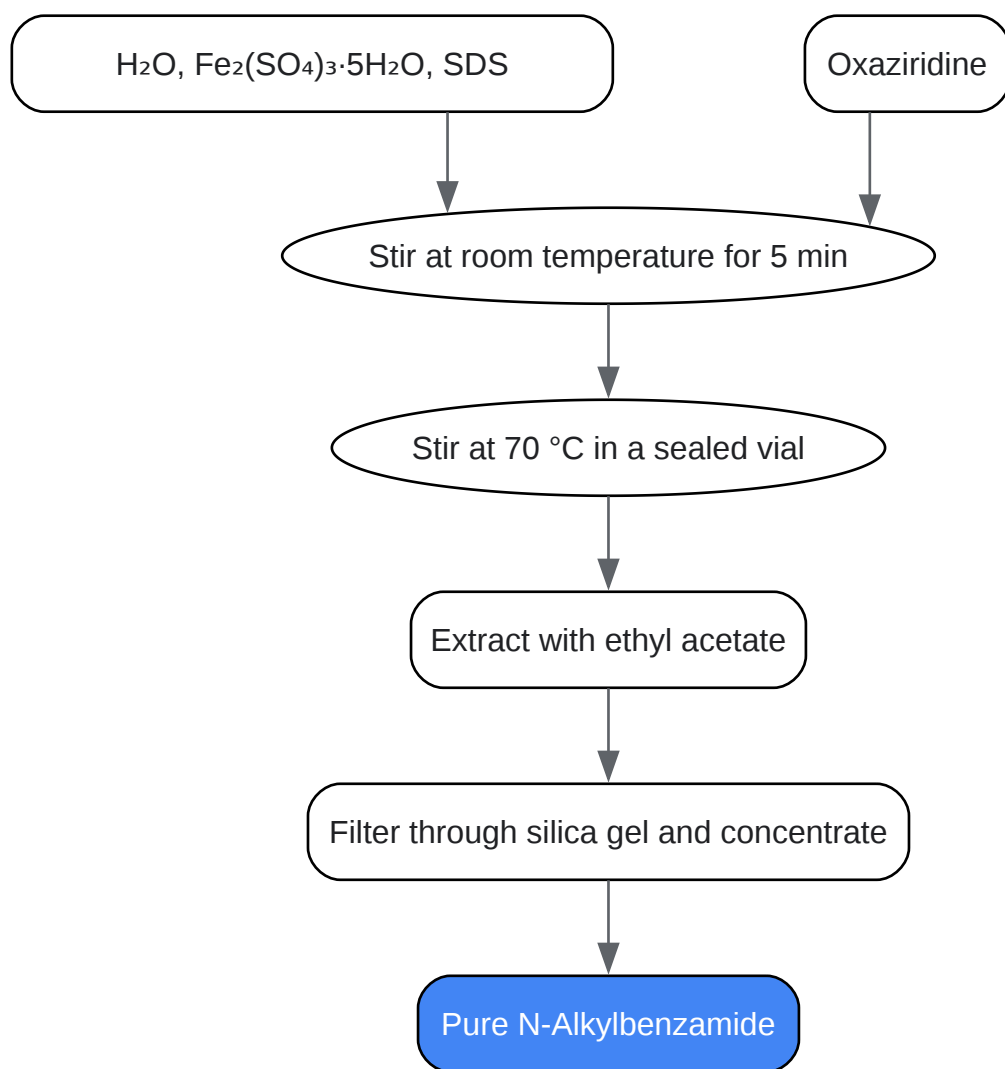
IR (KBr,  $\text{cm}^{-1}$ ): 3385 (NH), 1651 (C=O).  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  7.58–7.56 (m, 1H), 7.35–7.26 (m, 3H), 5.92 (br s, 1H), 1.46 (s, 9H).[\[1\]](#)

## Synthesis and Experimental Protocols

The synthesis of **N-Butylbenzamide** derivatives can be achieved through several routes, primarily involving the formation of an amide bond.

### General Synthesis of N-Alkylbenzamides from Oxaziridines

A common method involves the reaction of an oxaziridine with a catalyst.



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Caption: General workflow for the synthesis of N-alkylbenzamides.

#### Experimental Protocol:

- A mixture of H<sub>2</sub>O (1 mL), Fe<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub>·5H<sub>2</sub>O (2.5 mol%), and SDS (15 mol%) is stirred for 5 minutes at room temperature.<sup>[1]</sup>
- Oxaziridine (0.5 mmol) is added, and the reaction is stirred in a 5 mL sealed vial at 70 °C until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).<sup>[1]</sup>
- After the reaction is complete, the mixture is extracted with three 1 mL portions of ethyl acetate.<sup>[1]</sup>

- The combined organic phases are filtered through a short pad of silica gel and concentrated under reduced pressure to yield the pure N-alkylbenzamide.[1]

## Synthesis via Acyl Chloride

A traditional and effective method involves the reaction of a substituted benzoyl chloride with a butylamine.

Experimental Protocol:

- To a stirred solution of the desired substituted benzoyl chloride (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
- Slowly add a solution of the corresponding butylamine (1.2 eq).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel.

## Pharmacological Activities and Signaling Pathways

**N-Butylbenzamide** derivatives have been investigated for a range of biological activities.[2]

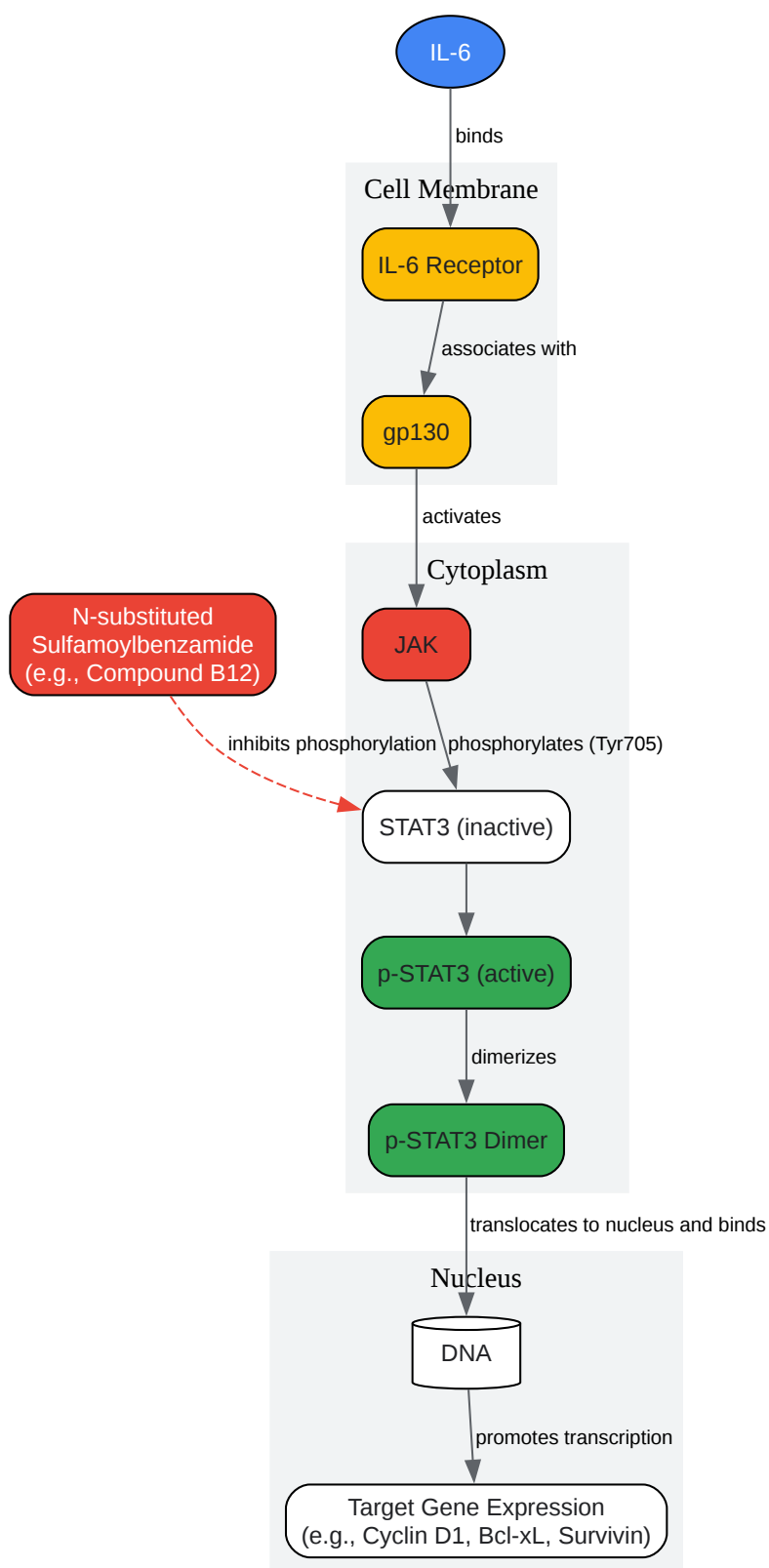
Modifications to the core structure have yielded compounds with potential therapeutic applications, including antimicrobial and anticancer effects.[2][3][4]

Table 2: Reported Pharmacological Activities of **N-Butylbenzamide** Derivatives

Derivative Class	Pharmacological Activity	Key Findings	Reference
General Benzamides	Antimicrobial	Showed significant activity against both Gram-positive (e.g., <i>Bacillus subtilis</i> ) and Gram-negative (e.g., <i>Escherichia coli</i> ) bacteria.	[2][4]
N-substituted Benzamides	Antitumor	Certain derivatives exhibit antiproliferative activities against various cancer cell lines.	[3]
N-benzylbenzamide Derivatives	Tubulin Polymerization Inhibition	Compound 20b showed significant antiproliferative activities with IC <sub>50</sub> values ranging from 12 to 27 nM against several cancer cell lines.	[5]
N-substituted Sulfamoylbenzamides	STAT3 Signaling Inhibition	Compound B12 was identified as an inhibitor of the IL-6/STAT3 signaling pathway with IC <sub>50</sub> values of 0.61-1.11 µM in tumor cell lines with STAT3 overexpression.	[6]

## Inhibition of the STAT3 Signaling Pathway

A notable mechanism of action for certain N-substituted sulfamoylbenzamide derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. [6] STAT3 is a key transcription factor involved in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.



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